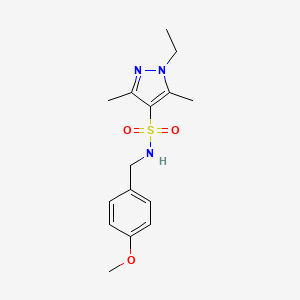
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methoxybenzyl, and dimethyl groups, as well as a sulfonamide functional group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Substitution with the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a methoxybenzyl halide.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxybenzyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted pyrazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine: A compound with a similar methoxybenzyl group but different core structure.
1-ethyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: A pyrazole derivative with a different substitution pattern.
Uniqueness
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both the sulfonamide and pyrazole groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H21N3O3S |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-ethyl-N-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H21N3O3S/c1-5-18-12(3)15(11(2)17-18)22(19,20)16-10-13-6-8-14(21-4)9-7-13/h6-9,16H,5,10H2,1-4H3 |
Clave InChI |
SSRVUKCLNRLCLK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-methyl[1,1'-biphenyl]-3-yl)ethenyl]-](/img/structure/B15060171.png)

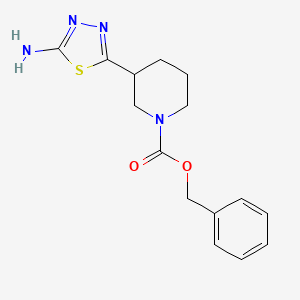
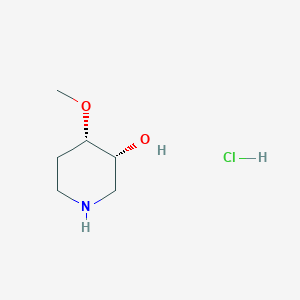
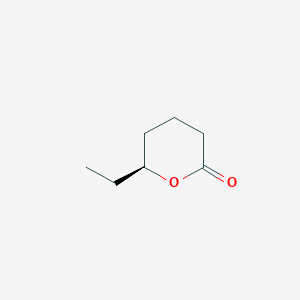
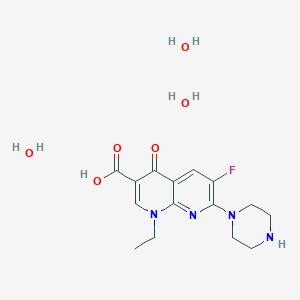

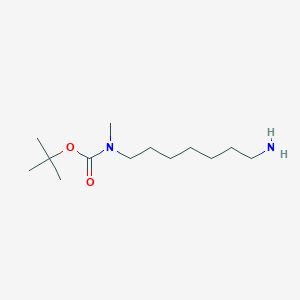
![3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15060230.png)
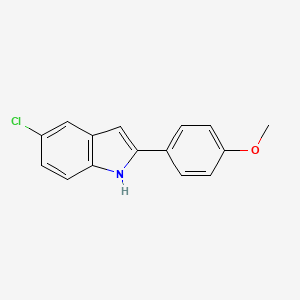
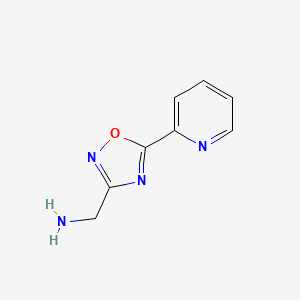

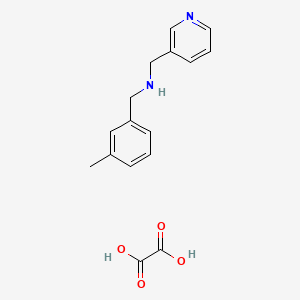
![2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B15060263.png)
